Demelverine hydrochloride
Overview
Description
Demelverine hydrochloride is a chemical compound known for its therapeutic properties, particularly in the treatment of gastrointestinal disorders. It is a derivative of the parent compound demelverine, which is characterized by its ability to relax smooth muscles. This compound is often used in the medical field to alleviate symptoms associated with irritable bowel syndrome and other gastrointestinal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demelverine hydrochloride typically involves the reaction of demelverine with hydrochloric acid. The process begins with the preparation of demelverine, which is synthesized through a series of chemical reactions involving the starting materials benzeneethanamine and N-methyl-2-phenylethylamine. These compounds undergo a series of reactions, including alkylation and reduction, to form demelverine. The final step involves the reaction of demelverine with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and pH, to ensure the efficient conversion of demelverine to its hydrochloride salt. The product is then purified through crystallization and filtration to obtain a high-purity compound suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Demelverine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form demelverine.
Substitution: The compound can undergo substitution reactions where the hydrochloride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: Oxidized derivatives of demelverine.
Reduction: Demelverine.
Substitution: Substituted derivatives of demelverine.
Scientific Research Applications
Demelverine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on smooth muscle cells and its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating gastrointestinal disorders and its pharmacokinetics.
Industry: Utilized in the formulation of pharmaceutical products aimed at treating irritable bowel syndrome and related conditions.
Mechanism of Action
Demelverine hydrochloride exerts its effects by targeting smooth muscle cells in the gastrointestinal tract. It works by inhibiting the influx of calcium ions into the cells, which leads to muscle relaxation. This action is mediated through the modulation of calcium channels and muscarinic receptors. The compound’s ability to relax smooth muscles helps alleviate symptoms such as cramping and abdominal pain associated with gastrointestinal disorders.
Comparison with Similar Compounds
Similar Compounds
- Mebeverine hydrochloride
- Papaverine hydrochloride
- Drotaverine hydrochloride
Comparison
Demelverine hydrochloride is similar to mebeverine hydrochloride in its mechanism of action, as both compounds target smooth muscle cells and inhibit calcium influx. this compound is unique in its specific chemical structure, which may confer different pharmacokinetic properties and therapeutic effects. Compared to papaverine hydrochloride and drotaverine hydrochloride, this compound may have a more targeted action on gastrointestinal smooth muscles, making it particularly effective for treating irritable bowel syndrome.
Properties
IUPAC Name |
N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOQXFHZJHKAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171986 | |
Record name | Spasman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-09-0 | |
Record name | Spasman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spasman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMELVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T568N7L7GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Spasman (Demelverine hydrochloride)?
A1: While the provided research articles focus on analytical methods and some clinical observations related to Spasman, they don't delve into its specific mechanism of action. Generally, spasmolytics like this compound are known to exert their effects by inhibiting muscle contractions, often by interfering with calcium channels or acting as antimuscarinic agents. Further research is needed to elucidate the precise mechanism of Spasman.
Q2: What analytical techniques have been employed to study Spasman?
A2: Several analytical methods have been investigated for the characterization and quantification of Spasman. These include:
- Ion-pair HPLC: This technique, employing alkylsulfonates and sodium cyclamate as ion-interaction reagents, has been used to analyze multicomponent pharmaceutical systems containing this compound alongside other active ingredients like theophylline and phenobarbital [].
- Gravimetric methods: These methods involve the formation and measurement of a precipitate containing the analyte of interest, which in this case is Spasman [].
- Argentometric methods: These methods utilize silver nitrate for titration, allowing for the quantitative determination of Spasman [].
- Photometric methods: These methods rely on measuring the absorbance or transmission of light through a solution containing Spasman to determine its concentration [].
- Displacement titration and alkalimetry after ion-exchange: These techniques utilize ion-exchange resins to separate Spasman from other components, followed by titration to quantify it [].
- Non-aqueous titration: This method is suitable for analyzing Spasman in non-aqueous solutions, offering advantages for compounds with limited solubility in water [].
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